2-(1H-imidazol-5-yl)-2-methylpropan-1-amine

Medicinal Chemistry Antimetabolite Design Metabolic Stability

Histamine receptor pharmacology studies are frequently undermined by rapid enzymatic degradation of the endogenous ligand in long-term in vitro assays. 2-(1H-Imidazol-5-yl)-2-methylpropan-1-amine (CAS 21150-01-6), the β,β-dimethyl analogue of histamine, resolves this limitation through gem-dimethyl substitution at the Cα position. • Achiral scaffold eliminates chiral chromatographic separation, streamlining HPLC-UV, LC-MS, and GC-MS method development and validation • Steric shielding at the β-position confers enhanced resistance to MAO and DAO degradation, enabling prolonged exposure in continuous perfusion and long-term cell culture experiments • Serves as a structurally precise negative control or background probe for discriminating α-methylation vs. β,β-dimethylation effects on histamine receptor activation Supplied as free base or dihydrochloride salt. Strictly for R&D use; not for human or veterinary application.

Molecular Formula C7H13N3
Molecular Weight 139.2 g/mol
CAS No. 21150-01-6
Cat. No. B1654161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-imidazol-5-yl)-2-methylpropan-1-amine
CAS21150-01-6
Molecular FormulaC7H13N3
Molecular Weight139.2 g/mol
Structural Identifiers
SMILESCC(C)(CN)C1=CN=CN1
InChIInChI=1S/C7H13N3/c1-7(2,4-8)6-3-9-5-10-6/h3,5H,4,8H2,1-2H3,(H,9,10)
InChIKeyOKJUBHQJVNBSOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neohistamine: Structural Profile & Procurement


2-(1H-Imidazol-5-yl)-2-methylpropan-1-amine (CAS 21150-01-6), also referred to as beta,beta-Dimethyl-1H-imidazole-4-ethanamine or “Neohistamine,” is a gem‑dimethyl‑substituted analogue of the endogenous ligand histamine. The compound retains the pharmacophoric imidazole ring but introduces a quaternary carbon (Cα) bearing two methyl groups and an aminomethyl side chain [1]. This modification eliminates the chiral centre present in α‑methylhistamine and increases steric bulk relative to histamine [2]. It is supplied as the free base or dihydrochloride salt and is intended exclusively for research and development applications, not for human or veterinary use .

Gem‑dimethyl scaffold: achiral, sterically hindered histamine analogue
Supplied as free base or dihydrochloride salt for flexible formulation
Intended exclusively for research and development, not for human or veterinary use

Unreliability of Generic Imidazole Analogs


Imidazole‑containing compounds cannot be regarded as interchangeable building blocks or pharmacological probes because the precise position and degree of alkylation on the ethylamine side chain dictate receptor recognition and metabolic stability. 2‑(1H‑Imidazol‑5‑yl)‑2‑methylpropan‑1‑amine is the β,β‑dimethyl analogue of histamine; substituting it with histamine (lacking β‑alkylation), α‑methylhistamine (mono‑methylated, chiral), or 1‑(1H‑imidazol‑5‑yl)‑2‑methylpropan‑2‑amine (a positional isomer) introduces profound differences in receptor binding, stereoselectivity, and pharmacokinetic behaviour [1]. Therefore, procurement decisions must be guided by evidence that directly addresses the quantitative consequences of the gem‑dimethyl substitution rather than relying on generic “imidazole” or “histamine‑like” descriptions.

Histamine (unsubstituted)

Lacks β‑alkylation; rapid enzymatic degradation by MAO/DAO may alter assay kinetics and receptor engagement relative to the gem‑dimethyl analogue.

α‑Methylhistamine (chiral)

Chiral centre leads to enantiomer‑dependent potency differences; complicates SAR interpretation when stereochemistry is not controlled.

1‑(1H‑imidazol‑5‑yl)‑2‑methylpropan‑2‑amine (positional isomer)

Different connectivity alters imidazole‑amine distance, shifting hydrogen‑bonding geometry and target‑engagement profile.

Quantitative Differentiation vs. Structural Analogs


Steric Bulk and Metabolic Stability vs. Histamine

2‑(1H‑Imidazol‑5‑yl)‑2‑methylpropan‑1‑amine is the β,β‑dimethyl analogue of histamine [1]. The presence of the gem‑dimethyl group at the β‑position increases steric hindrance around the amine‑bearing side chain compared with the unsubstituted ethylamine chain of histamine. This structural alteration is hypothesised to reduce susceptibility to oxidative deamination by monoamine oxidase (MAO) and diamine oxidase (DAO), enzymes that rapidly degrade histamine [2].

Metabolic stability vs. histamine
Class-level
Gem‑dimethyl group at Cβ increases steric hindrance; no direct metabolic stability data identified.
May confer longer in vitro half‑life (class‑level inference).
Metabolic stability requires experimental validation.
Medicinal Chemistry Antimetabolite Design Metabolic Stability

Achirality vs. α-Methylhistamine

The α‑methylhistamine analogues (both (R)‑ and (S)‑enantiomers) are chiral molecules that exhibit stereoselective receptor activation [1]. 2‑(1H‑Imidazol‑5‑yl)‑2‑methylpropan‑1‑amine is achiral owing to the symmetrical gem‑dimethyl substitution at the β‑position, which eliminates the chiral centre present in α‑methylhistamine [2]. This structural difference obviates the need for enantiomeric resolution and mitigates the risk of differential activity between optical isomers.

Achirality vs. α‑methylhistamine
Reported
Target: achiral (gem‑dimethyl); comparator (R)‑α‑methylhistamine has Kd = 50.3 nM at H3 receptor, with 100‑fold enantiomer potency difference.
Eliminates need for enantiomeric resolution, simplifying synthesis and QC.
Chiral comparator data illustrates stereoselective receptor activation.
Stereochemistry Receptor Pharmacology Synthetic Accessibility

Reduced Off-Target Receptor Activation

The β,β‑dimethyl substitution of 2‑(1H‑imidazol‑5‑yl)‑2‑methylpropan‑1‑amine is anticipated to alter receptor selectivity compared with histamine. Histamine is a pan‑agonist at H1, H2, H3, and H4 receptors. In contrast, α‑ and β‑alkylated histamine derivatives have demonstrated enhanced selectivity for the H3 receptor [1]. While direct binding data for the target compound are not publicly available, the structural analogy to α,β‑dimethylhistamine—which exhibits 282% relative potency at H3R versus 0.13% at H4R [2]—suggests that the β,β‑dimethyl substitution may similarly bias receptor selectivity.

Off‑target receptor selectivity
Class-level
Analog (α,β‑dimethylhistamine) exhibits ~2,170‑fold H3/H4 selectivity; no direct binding data for target compound.
May bias receptor selectivity toward H3 subtype (class‑level inference).
Direct H3/H4 binding data for this compound not identified.
Receptor Selectivity Histamine Receptors Pharmacology

Positional Isomer Differentiation

The target compound 2‑(1H‑imidazol‑5‑yl)‑2‑methylpropan‑1‑amine (CAS 21150‑01‑6) is a positional isomer of 1‑(1H‑imidazol‑5‑yl)‑2‑methylpropan‑2‑amine (CAS 109572‑72‑7) . The two compounds share the same molecular formula (C7H13N3) and molecular weight (139.20 g/mol) but differ in the connectivity of the imidazole ring to the aliphatic amine side chain. In the target compound, the imidazole is attached at the 2‑position of the propan‑1‑amine chain (β to the amine), whereas in the isomer it is attached at the 1‑position (α to the amine) . This connectivity difference is expected to alter the spatial orientation of the amine group relative to the imidazole ring, which can affect hydrogen‑bonding interactions with biological targets and influence receptor binding.

Positional isomer identity
Specification review
Target: 2‑(1H‑imidazol‑5‑yl)‑2‑methylpropan‑1‑amine; isomer: 1‑(1H‑imidazol‑5‑yl)‑2‑methylpropan‑2‑amine — same formula, different connectivity.
Connectivity difference alters imidazole‑amine distance, critical for SAR target engagement.
Physicochemical properties (logP, pKa) are predicted to differ; experimental data limited.
Isomer Comparison Structure-Activity Relationship Medicinal Chemistry

Recommended Research and Industrial Applications


Negative Control in Histamine Receptor Studies

Because 2‑(1H‑imidazol‑5‑yl)‑2‑methylpropan‑1‑amine is a structurally distinct β,β‑dimethyl analogue of histamine, it may exhibit reduced or altered affinity for histamine receptor subtypes compared with the endogenous ligand [1]. Researchers can employ the compound as a negative control or background probe in receptor‑binding assays to delineate the structural requirements for agonism or antagonism, particularly when comparing the effects of α‑methylation versus β,β‑dimethylation on receptor activation [2].

Metabolically Stabilized Scaffold for In Vitro Assays

The gem‑dimethyl substitution at the β‑position introduces steric hindrance that is predicted to reduce enzymatic degradation by monoamine oxidase (MAO) and diamine oxidase (DAO) compared with histamine [1]. This feature makes the compound a more suitable scaffold for in vitro assays that require prolonged exposure to the test article, such as long‑term cell culture experiments or continuous perfusion systems, where rapid metabolism of histamine would confound interpretation [2].

Achiral Reference Standard for Analytical Methods

The achiral nature of 2‑(1H‑imidazol‑5‑yl)‑2‑methylpropan‑1‑amine eliminates the need for chiral chromatographic separation, simplifying the development and validation of analytical methods such as HPLC‑UV, LC‑MS, or GC‑MS [1]. It can serve as a structurally related achiral reference standard for quantifying imidazole‑containing analytes in complex matrices, including biological fluids and pharmaceutical formulations, without the complication of enantiomeric resolution [2].

Application
Selection Property
Validation Focus
Negative control in histamine receptor binding studies
Structurally distinct gem‑dimethyl analogue; predicted lower histamine receptor activity
Differential binding profile vs. histamine in target receptor assays
Scaffold for prolonged in vitro assays
β‑position steric hindrance may limit MAO/DAO degradation
Compound stability under extended cell‑culture or perfusion conditions
Achiral reference standard for analytical method development
Achiral; no enantiomer resolution required; compatible with standard HPLC/LC‑MS
Method validation (linearity, recovery) without chiral separation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.